molecular formula C17H15ClN4O5 B5212067 1-(2-chloro-4-nitrobenzoyl)-4-(4-nitrophenyl)piperazine

1-(2-chloro-4-nitrobenzoyl)-4-(4-nitrophenyl)piperazine

Katalognummer B5212067
Molekulargewicht: 390.8 g/mol
InChI-Schlüssel: KTAXFVIBAKYFJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-chloro-4-nitrobenzoyl)-4-(4-nitrophenyl)piperazine, commonly known as CNB-001, is a small molecule drug that has shown potential in treating various neurological disorders. It belongs to the class of piperazine derivatives and is characterized by its unique chemical structure, which imparts specific biochemical and physiological effects.

Wirkmechanismus

CNB-001 exerts its neuroprotective effects by targeting multiple pathways involved in neuronal damage and dysfunction. It inhibits the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) by scavenging free radicals and enhancing antioxidant defenses. It also modulates the activity of various enzymes, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and matrix metalloproteinases (MMPs), which are involved in inflammation and tissue damage. Additionally, CNB-001 enhances the expression and activity of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which promote neuronal survival and growth.
Biochemical and Physiological Effects
CNB-001 has been shown to improve cognitive function and memory in various animal models of neurological disorders. It also reduces neuronal damage and inflammation in the brain, as evidenced by decreased levels of pro-inflammatory cytokines and increased levels of anti-inflammatory cytokines. Furthermore, CNB-001 enhances synaptic plasticity and improves neuronal signaling, which are essential for learning and memory.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CNB-001 is its high selectivity and potency for neuroprotective effects. It has been shown to be effective at low concentrations, which reduces the risk of toxicity and adverse effects. However, one of the limitations of CNB-001 is its low solubility in water, which may affect its bioavailability and pharmacokinetics. Additionally, more studies are needed to determine the optimal dosage and administration route for CNB-001 in humans.

Zukünftige Richtungen

There are several future directions for the research and development of CNB-001. One of the areas of focus is the optimization of its pharmacokinetics and bioavailability, which may involve the development of novel drug delivery systems. Another direction is the investigation of its potential use in combination with other drugs or therapies for enhanced neuroprotection. Additionally, more studies are needed to determine the safety and efficacy of CNB-001 in humans, which may lead to its clinical development as a therapeutic agent for neurological disorders.

Synthesemethoden

The synthesis of CNB-001 involves the reaction of 2-chloro-4-nitrobenzoic acid with 4-nitroaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate 1-(2-chloro-4-nitrobenzoyl)-4-nitroaniline. This intermediate is then reacted with piperazine in the presence of a catalyst, such as triethylamine, to form CNB-001. The overall yield of this synthesis method is approximately 60%.

Wissenschaftliche Forschungsanwendungen

CNB-001 has been extensively studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. It has been shown to possess neuroprotective properties by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. It also enhances neurotrophic factor signaling and promotes synaptic plasticity, which are essential for maintaining and improving cognitive function.

Eigenschaften

IUPAC Name

(2-chloro-4-nitrophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O5/c18-16-11-14(22(26)27)5-6-15(16)17(23)20-9-7-19(8-10-20)12-1-3-13(4-2-12)21(24)25/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAXFVIBAKYFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.